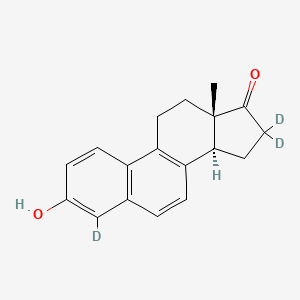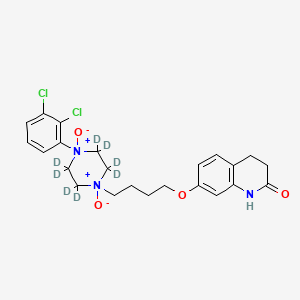
Tert-Butyl-4-Hydroxy-3,3-Dimethylpiperidin-1-carboxylat
Übersicht
Beschreibung
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used for research purposes.
Synthesis Analysis
The synthesis of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate involves the reaction of tert-butyl 3, 3-dimethyl-4-oxopiperidine-1-carboxylate with sodium borohydride in anhydrous methanol under nitrogen . The reaction mixture is stirred at 0°C for 1 hour and then at ambient temperature for 2 hours. The reaction mixture is then concentrated in vacuo and the residue is diluted with ethyl acetate, washed with 1.0 M aqueous hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to provide the title compound as a colorless solid .Molecular Structure Analysis
The molecular structure of Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate has a molecular weight of 229.32 . It is soluble in water . The compound has a high gastrointestinal absorption and is BBB permeant . It is not a substrate or inhibitor of various cytochrome P450 enzymes .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Verbindungen
“Tert-Butyl-4-Hydroxy-3,3-Dimethylpiperidin-1-carboxylat” wird als Ausgangsmaterial bei der Synthese von biologisch aktiven Verbindungen verwendet . So wurde es beispielsweise bei der Synthese von “Tert-Butyl-4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidin-1-carboxylat” verwendet, einem wichtigen Zwischenprodukt in vielen biologisch aktiven Verbindungen wie Crizotinib .
Synthese von Indolderivaten
Diese Verbindung wurde bei der Synthese von “Tert-Butyl-4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-1-carboxylat” verwendet, einem potentiellen Vorläufer für biologisch aktive Naturstoffe wie Indiacen A und Indiacen B . Diese Indolderivate sind als Gerüst bei der Synthese von biologisch aktiven Naturstoffen von Bedeutung, darunter solche, die aus Pflanzen, Bakterien und Pilzen isoliert wurden .
Antioxidative Forschung
“this compound” ist strukturell ähnlich zu “3-tert-Butyl-4-Hydroxyanisol” (3-BHA), einem Antioxidans, das eine modulierende Wirkung auf die chemische Karzinogenese haben kann . Daher könnte es möglicherweise in der antioxidativen Forschung und in Studien zum Stoffwechsel von 3-BHA eingesetzt werden .
Pharmazeutische Tests
Obwohl in den Suchergebnissen nicht direkt erwähnt, werden Verbindungen, die “this compound” ähneln, in pharmazeutischen Tests verwendet . Sie eignen sich für den Einsatz in verschiedenen analytischen Anwendungen, darunter unter anderem Freigabeprüfungen in der Pharmaindustrie, pharmazeutische Methodenentwicklung für qualitative und quantitative Analysen, Qualitätskontrollprüfungen für Lebensmittel und Getränke sowie andere Kalibrierungsanforderungen .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMUVNRDYLNZDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)C(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693848 | |
| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143306-65-4 | |
| Record name | 1,1-Dimethylethyl 4-hydroxy-3,3-dimethyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143306-65-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B584967.png)
